molecular formula C9H18N2O B1585907 1-Tetrahydrofurfuryl-piperazine CAS No. 82500-35-4

1-Tetrahydrofurfuryl-piperazine

Cat. No. B1585907
CAS RN: 82500-35-4
M. Wt: 170.25 g/mol
InChI Key: GKBPGHNDWVURBD-UHFFFAOYSA-N
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Description

1-Tetrahydrofurfuryl-piperazine is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 . It is also known by other names such as 1-(Oxolan-2-ylmethyl)piperazine, 1-(Tetrahydro-2-furanylmethyl)piperazine, and 1-(Tetrahydrofuran-2-ylmethyl)piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Tetrahydrofurfuryl-piperazine, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Tetrahydrofurfuryl-piperazine consists of a six-membered ring containing two opposing nitrogen atoms . More detailed structural analysis would require specific spectroscopic data.


Physical And Chemical Properties Analysis

1-Tetrahydrofurfuryl-piperazine has a melting point of 115-117℃, a boiling point of 143-148°C at 3mm, and a density of 1.02g/ml . Its refractive index is n 20/D 1.495, and it has a pKa of 9.15±0.10 (Predicted) .

Scientific Research Applications

Drug Discovery

Piperazine, which includes “1-Tetrahydrofurfuryl-piperazine”, ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

Medicinal Chemistry

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

C–H Functionalization

Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new avenues for the synthesis of defined substitution patterns of piperazines .

Photoredox Chemistry

Piperazines are also used in photoredox chemistry, a branch of chemistry that deals with the effects of light on chemical reactions .

Heterocyclic Chemistry

Piperazines play a significant role in heterocyclic chemistry, which involves the study of organic compounds that contain at least one atom of an element other than carbon within their ring structure .

Nitrogen Heterocycles

Piperazines are a type of nitrogen heterocycle, making up more than 75% of FDA-approved drugs . They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Pharmacokinetic Profiles

The two nitrogen atoms in the piperazine ring improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . These nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

3D Geometry Adjustment

The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

Safety and Hazards

1-Tetrahydrofurfuryl-piperazine is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(oxolan-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBPGHNDWVURBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371955
Record name 1-Tetrahydrofurfuryl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tetrahydrofurfuryl-piperazine

CAS RN

82500-35-4
Record name 1-Tetrahydrofurfuryl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2-furylmethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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